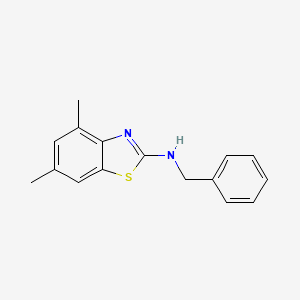

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

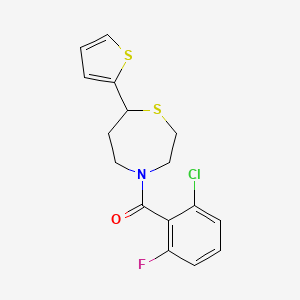

“N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound . It is a derivative of benzothiazole, which is a bicyclic system containing a benzene ring fused to a thiazole ring . The molecule consists of a benzyl group attached to a dimethyl amino functional group .

Synthesis Analysis

The synthesis of benzothiazoles can be achieved through various methods. One approach involves the reaction of substituted anilines with KSCN/Br2/CH3COOH . Another method involves the use of arylthioureas with Br2/CHCl3, benzyltrimethylammoniumtribromide as a catalyst . A more recent method involves the use of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H10N2S . The InChI code for this compound is 1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3, (H2,10,11) .Chemical Reactions Analysis

Benzothiazoles have been found to have diverse chemical reactivities . They can participate in a variety of reactions, including condensation reactions with aldehydes . They can also undergo reactions with various catalysts .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 178.26 .Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives, including structures similar to N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine, have been extensively studied for their corrosion inhibition properties. For instance, compounds with benzothiazole moieties have demonstrated significant efficiency in preventing mild steel corrosion in acidic environments. These inhibitors operate by forming protective layers on metal surfaces, reducing the rate of corrosion. The effectiveness of these compounds has been attributed to their ability to adsorb onto metal surfaces, following the principles of Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface. Quantum chemical calculations and molecular dynamics simulations have further supported the understanding of their inhibition mechanisms, highlighting the role of molecular structure and electronic properties in their performance as corrosion inhibitors (Salarvand et al., 2017). Additional studies have synthesized benzothiazole derivatives and evaluated their corrosion inhibition capabilities, confirming the high inhibition efficiencies and the potential for adsorption through both physical and chemical means (Hu et al., 2016).

Novel Materials and Technological Applications

Benzothiazole derivatives have also found applications in the development of novel materials with unique properties, such as multi-stimuli responsive molecules for potential use in security inks. For example, V-shaped molecules derived from benzothiazole have been synthesized, demonstrating interesting photophysical properties, including morphology-dependent fluorochromism. These properties make them suitable for applications like security inks, where the ability to change color under different stimuli (mechanical force, pH changes) is valuable (Xiao-lin Lu & M. Xia, 2016).

Orientations Futures

Benzothiazoles have been extensively studied due to their broad spectrum of biological activities . They have potential applications in the development of new products with interesting biological activities, such as antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . Therefore, “N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine”, as a derivative of benzothiazole, may also have potential applications in these areas.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the death of the bacteria .

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Propriétés

IUPAC Name |

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)19-16(18-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWZQKHVKYVBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2744897.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2744900.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B2744901.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)

![6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2744907.png)

![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)